molecular formula C22H24N4O3S B2384961 N-(3-methoxyphenyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide CAS No. 422533-29-7

N-(3-methoxyphenyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide

Cat. No.: B2384961
CAS No.: 422533-29-7
M. Wt: 424.52
InChI Key: DICCRFVZGILZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-methoxyphenyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide features a quinazolinone core substituted with a sulfanylacetamide group at position 2 and an oxolan-2-ylmethylamino group at position 2. The 3-methoxyphenyl moiety on the acetamide fragment distinguishes it from related derivatives. Quinazolinones are pharmacologically significant due to their anti-inflammatory, anticancer, and antimicrobial activities, often modulated by substituents on the core and side chains .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-28-16-7-4-6-15(12-16)24-20(27)14-30-22-25-19-10-3-2-9-18(19)21(26-22)23-13-17-8-5-11-29-17/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3,(H,24,27)(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICCRFVZGILZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound, drawing on various research studies and findings.

Chemical Structure and Properties

The compound features a unique structure combining a quinazoline moiety with a methoxyphenyl group and an oxolan-2-ylmethylamino function. Its chemical formula is C18H20N4O2SC_{18}H_{20}N_4O_2S, which suggests the presence of multiple functional groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazoline ring, followed by the introduction of the oxolan group and subsequent sulfanylation. Detailed protocols for synthesizing similar quinazoline derivatives have been documented, indicating methods such as condensation reactions and cyclization techniques .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. In particular, derivatives containing oxadiazole or thiourea groups have demonstrated potent antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Candida albicans .

Microorganism Activity
Staphylococcus aureusInhibited by derivatives
Escherichia coliModerate inhibition observed
Candida albicansSignificant antifungal effect

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer potential. Studies suggest that compounds with similar scaffolds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The molecular docking studies indicate strong binding affinities to targets such as EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives are noteworthy as well. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of quinazoline derivatives:

  • Study on Antimicrobial Activity : A study focused on synthesizing 1,3,4-oxadiazolyl-quinazolinone derivatives reported promising antimicrobial effects against both gram-positive and gram-negative bacteria .
  • Anticancer Research : Another research highlighted a series of quinazoline-based compounds demonstrating cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents .
  • Inflammation Models : In vivo studies demonstrated that certain quinazoline derivatives could significantly reduce inflammation markers in animal models, suggesting their utility in treating inflammatory conditions .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to quinazoline derivatives. For instance, compounds with similar structures have shown promising activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/ml
6eMycobacterium smegmatis6.25 µg/ml
9aPseudomonas aeruginosa12.5 µg/ml

These findings suggest that the introduction of specific functional groups can enhance the antimicrobial efficacy of quinazoline-based compounds, indicating that N-(3-methoxyphenyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide could similarly exhibit potent antimicrobial properties .

Anticancer Properties

The anticancer potential of quinazoline derivatives has been extensively researched, with several studies demonstrating their ability to inhibit cancer cell proliferation. For example, certain derivatives have shown significant growth inhibition against various cancer cell lines such as HCT-116 and MCF-7.

Table 2: Anticancer Activity of Quinazoline Derivatives

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H46075.99

The structure-activity relationship indicates that modifications to the quinazoline scaffold can significantly influence anticancer activity, suggesting that this compound may also serve as a potential anticancer agent .

Mechanistic Insights

The mechanism by which quinazoline derivatives exert their biological effects often involves interaction with specific molecular targets within cancer cells or bacteria. For instance, compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

Case Study: Mechanistic Study on Quinazoline Derivatives

A study involving the synthesis of various quinazoline derivatives demonstrated their ability to inhibit tumor growth in vivo by targeting specific signaling pathways associated with cell survival and proliferation . The flexibility of the oxolan moiety in this compound may enhance its binding affinity to these targets.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the quinazolinone core, acetamide chain, and aromatic rings. Below is a comparative analysis:

Compound Name Substituents (Quinazolinone/Acetamide) Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound 3-Methoxyphenyl, oxolan-2-ylmethylamino Not reported Not reported Likely moderate solubility due to oxolane
N-[(4-Chlorophenyl)methyl]-2-[4-oxo-3-(3-propan-2-yloxypropyl)quinazolin-2-yl]sulfanylacetamide 4-Chlorophenylmethyl, propan-2-yloxypropyl 460.0 Not reported High XLogP3 (4.3), 10 rotatable bonds
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) Phenyl, 4-sulfamoylphenyl Not reported 269.0 High yield (87%), strong H-bonding
N-(3-Chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide 3-Chloro-4-methylphenyl, 4-ethoxyphenyl Not reported Not reported Enhanced lipophilicity (ethoxy group)
2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide 4-Fluorophenylmethyl, oxolan-2-ylmethyl Not reported Not reported Fluorine enhances metabolic stability

Notes:

  • The oxolan-2-ylmethyl group in the target compound may improve solubility compared to bulkier substituents (e.g., propan-2-yloxypropyl in ).
  • Methoxy (OCH₃) and ethoxy (OCH₂CH₃) groups enhance polarity but reduce lipophilicity compared to halogens (Cl, F) .

Preparation Methods

Cyclization of Anthranilamide Derivatives

Method :

  • Substrates : Methyl anthranilate and N-(3-methoxyphenyl)methyl dithiocarbamic acid.
  • Conditions : Reflux in ethanol with anhydrous K₂CO₃ for 23 hours.
  • Mechanism : Nucleophilic addition followed by cyclization and dehydration.
  • Yield : 60–70% after recrystallization.

Characterization :

  • ¹H NMR (CDCl₃) : δ 8.15 (d, J = 7.5 Hz, 1H), 7.72–7.56 (m, 4H), 4.17 (t, J = 8.0 Hz, 2H).
  • IR (KBr) : 1670 cm⁻¹ (C=O), 1599 cm⁻¹ (C=N).

Introduction of the Oxolan-2-ylmethylamino Group

The oxolan-2-ylmethylamino moiety is introduced via nucleophilic substitution at position 4 of the quinazolinone core.

Amination with Oxolan-2-ylmethylamine

Method :

  • Substrate : 4-Chloro-2-mercaptoquinazolin-4(3H)-one.
  • Reagent : Oxolan-2-ylmethylamine (2.5 equiv).
  • Conditions : Cs₂CO₃ (3.0 equiv) in DMSO at 135°C for 24 hours.
  • Yield : 65–72%.

Optimization :

  • Solvent Screening : DMSO > DMF > THF (highest yield in DMSO).
  • Base Screening : Cs₂CO₃ > KOH > KO* t*-Bu (Cs₂CO₃ optimal for C–N bond formation).

Characterization :

  • ¹³C NMR (DMSO-d₆) : δ 161.15 (C=O), 154.10 (C=N), 43.49 (CH₂-oxolan).

Functionalization at Position 2: Sulfanylacetamide Installation

The sulfanylacetamide group is introduced via thiol-alkylation or nucleophilic substitution.

Thiol-Acetyl Chloride Coupling

Method :

  • Substrate : 4-(Oxolan-2-ylmethylamino)quinazolin-2-thiol.
  • Reagent : Chloroacetyl chloride (1.2 equiv).
  • Conditions : Et₃N (2.0 equiv) in THF at 0°C → RT for 12 hours.
  • Yield : 75–80%.

Mechanism :

  • Deprotonation of thiol by Et₃N.
  • Nucleophilic attack on chloroacetyl chloride.

Characterization :

  • MS (EI) : m/z 401.4 [M+H]⁺.

Final Amide Coupling with 3-Methoxyaniline

The 3-methoxyphenyl group is introduced via amide bond formation.

EDC-Mediated Coupling

Method :

  • Substrate : 2-(4-(Oxolan-2-ylmethylamino)quinazolin-2-yl)sulfanylacetic acid.
  • Reagent : 3-Methoxyaniline (1.5 equiv).
  • Conditions : EDC (1.2 equiv), HOBt (0.5 equiv) in DCM at RT for 24 hours.
  • Yield : 68–73%.

Purification :

  • Column chromatography (SiO₂, DCM/MeOH 95:5).

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 10.90 (s, 1H, NH), 7.29–7.15 (m, 5H, aromatic), 3.80 (s, 3H, OCH₃).
  • HPLC Purity : >98%.

Data Tables

Table 1: Reaction Conditions for Key Steps

Step Reaction Reagents/Conditions Yield (%)
1 Quinazolinone cyclization K₂CO₃, ethanol, reflux 60–70
2 Amination Oxolan-2-ylmethylamine, Cs₂CO₃ 65–72
3 Sulfanylacetamide installation Chloroacetyl chloride, Et₃N 75–80
4 Amide coupling EDC, HOBt, DCM 68–73

Table 2: Spectroscopic Data Summary

Functional Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
Quinazolinone C=O - 161.15 1670
Oxolan CH₂ 4.17 (t, J=8.0 Hz) 43.49 2983 (C–H)
Sulfanylacetamide S–CH₂ 3.54 (t, J=6.5 Hz) 35.12 1238 (C–S)
3-Methoxyphenyl OCH₃ 3.80 (s) 56.30 2830 (O–CH₃)

Challenges and Optimization

  • Regioselectivity : Position 4 amination required careful control of stoichiometry to avoid over-alkylation.
  • Thiol Stability : The sulfanyl group was prone to oxidation; reactions were conducted under N₂.
  • Purification : Silica gel chromatography effectively removed byproducts (e.g., unreacted aniline).

Q & A

Q. Q1. What are the critical steps in synthesizing N-(3-methoxyphenyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide, and how are reaction conditions optimized?

Answer: The synthesis involves multi-step organic reactions, typically including:

  • Quinazoline Core Formation : Cyclization of substituted anthranilic acid derivatives with nitriles or urea under acidic conditions to form the quinazoline ring .
  • Sulfanylacetamide Linkage : Coupling of the quinazoline intermediate with a thiol-containing acetamide precursor via nucleophilic substitution, requiring controlled pH and temperature (e.g., 60–80°C in DMF) .
  • Oxolan-2-ylmethylamino Substitution : Introduction of the oxolane moiety using reductive amination or alkylation, often catalyzed by palladium or nickel complexes .
    Optimization involves monitoring reaction progress via TLC/HPLC and adjusting solvent polarity, temperature, and catalyst loading to maximize yield (typically 60–75%) and purity (>95%) .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

  • NMR Spectroscopy :
    • 1H NMR : Look for the methoxy group singlet at δ 3.7–3.8 ppm, the sulfanylacetamide methylene protons (δ 3.9–4.1 ppm), and quinazoline aromatic protons (δ 7.2–8.5 ppm) .
    • 13C NMR : The carbonyl carbon (C=O) of the acetamide appears at δ 165–170 ppm, while the quinazoline C4-NH signal is near δ 155 ppm .
  • IR Spectroscopy : Key peaks include N-H stretching (3250–3350 cm⁻¹), C=O (1650–1680 cm⁻¹), and C-S (650–750 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of the oxolane moiety) .

Advanced Research Questions

Q. Q3. How can computational methods like quantum chemical calculations enhance the design of derivatives with improved bioactivity?

Answer:

  • Reaction Pathway Prediction : Density functional theory (DFT) calculations optimize transition states and intermediates for key steps like sulfanylacetamide coupling, reducing trial-and-error experimentation .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., kinase enzymes), guiding structural modifications (e.g., altering the oxolane group’s steric bulk) to enhance inhibitory potency .
  • Solubility Modeling : COSMO-RS simulations assess the impact of substituents (e.g., methoxy vs. ethoxy) on solubility in aqueous buffers, critical for in vitro assays .

Q. Q4. What strategies resolve contradictions in reported biological activity data for quinazoline derivatives, particularly regarding antimicrobial vs. anticancer effects?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across studies. For example, the oxolane moiety in this compound may enhance membrane permeability (favoring anticancer activity) over simpler alkyl chains in antimicrobial analogs .
  • Assay Standardization : Discrepancies may arise from varying cytotoxicity assay protocols (e.g., MTT vs. resazurin). Validate results using orthogonal methods (e.g., clonogenic assays) and consistent cell lines (e.g., HepG2 for liver cancer) .
  • Metabolic Stability Testing : Differences in hepatic clearance (e.g., CYP450 metabolism) can explain variable in vivo efficacy. Use microsomal stability assays to identify metabolically labile groups .

Q. Q5. How does the sulfanylacetamide linker influence the compound’s pharmacokinetic profile, and what modifications can improve bioavailability?

Answer:

  • Lipophilicity : The thioether bond increases logP compared to oxygen analogs, enhancing membrane permeability but risking solubility issues. Introduce polar groups (e.g., hydroxyls on the oxolane ring) to balance hydrophobicity .
  • Metabolic Resistance : The sulfur atom is susceptible to oxidation (forming sulfoxides). Replace with methylsulfone or stabilize via steric hindrance (e.g., branched alkyl chains) .
  • Prodrug Strategies : Convert the acetamide to a phosphate ester for enhanced aqueous solubility, which is cleaved in vivo by phosphatases .

Q. Q6. What mechanistic insights explain the compound’s dual activity as a kinase inhibitor and DNA intercalator?

Answer:

  • Kinase Inhibition : The quinazoline core competitively binds ATP pockets in kinases (e.g., EGFR), while the oxolane group stabilizes hydrophobic interactions with allosteric sites .
  • DNA Interaction : Planar quinazoline and phenyl rings intercalate between DNA base pairs, confirmed by fluorescence quenching assays and viscometry. The sulfanylacetamide linker’s flexibility allows minor groove binding .
  • Synergistic Effects : Dual mechanisms are validated via combination index (CI) assays, showing enhanced cytotoxicity in cancer cell lines (e.g., CI < 1 in MCF-7 cells) .

Q. Q7. How do researchers address batch-to-batch variability in purity during scale-up synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to detect impurities (e.g., unreacted quinazoline intermediate) and adjust feed rates .
  • Crystallization Optimization : Use solvent-antisolvent systems (e.g., ethanol/water) with controlled cooling rates to ensure consistent particle size and polymorphic form .
  • Quality Control Metrics : Enforce strict specifications (e.g., ≤0.5% residual DMF by GC-MS) and validate purity via orthogonal methods (e.g., NMR, elemental analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.